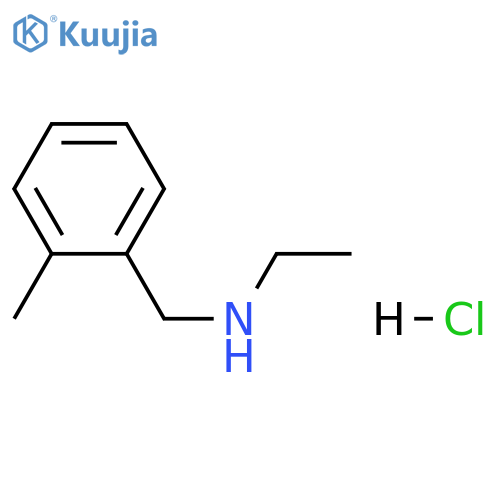Cas no 1158584-71-4 (N-(2-methylbenzyl)ethanamine hydrochloride)

1158584-71-4 structure
商品名:N-(2-methylbenzyl)ethanamine hydrochloride
CAS番号:1158584-71-4
MF:C10H16ClN
メガワット:185.693741798401
MDL:MFCD07110198
CID:4574052
N-(2-methylbenzyl)ethanamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- N-(2-methylbenzyl)ethanamine hydrochloride
-
- MDL: MFCD07110198
- インチ: 1S/C10H15N.ClH/c1-3-11-8-10-7-5-4-6-9(10)2;/h4-7,11H,3,8H2,1-2H3;1H
- InChIKey: BUVYHLXIOFVXQG-UHFFFAOYSA-N
- ほほえんだ: C(NCC1=CC=CC=C1C)C.[H]Cl
N-(2-methylbenzyl)ethanamine hydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(2-methylbenzyl)ethanamine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 359905-5g |
N-(2-methylbenzyl)ethanamine hydrochloride |
1158584-71-4 | 95.0% | 5g |
£476.00 | 2023-04-24 | |
| eNovation Chemicals LLC | Y1254463-5g |
N-(2-methylbenzyl)ethanamine hydrochloride |
1158584-71-4 | 95% | 5g |
$475 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1254463-5g |
N-(2-methylbenzyl)ethanamine hydrochloride |
1158584-71-4 | 95% | 5g |
$475 | 2025-02-25 | |
| abcr | AB218016-1g |
N-(2-Methylbenzyl)ethanamine hydrochloride, 95%; . |
1158584-71-4 | 95% | 1g |
€179.70 | 2025-02-27 | |
| abcr | AB218016-5g |
N-(2-Methylbenzyl)ethanamine hydrochloride, 95%; . |
1158584-71-4 | 95% | 5g |
€552.30 | 2025-02-27 | |
| 1PlusChem | 1P00J2C5-1g |
N-(2-Methylbenzyl)ethanamine hydrochloride |
1158584-71-4 | 95% | 1g |
$87.00 | 2025-03-01 | |
| A2B Chem LLC | AI88693-5g |
N-(2-Methylbenzyl)ethanamine hydrochloride |
1158584-71-4 | 95% | 5g |
$318.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1254463-5g |
N-(2-methylbenzyl)ethanamine hydrochloride |
1158584-71-4 | 95% | 5g |
$475 | 2025-02-28 | |
| Fluorochem | 359905-1g |
N-(2-methylbenzyl)ethanamine hydrochloride |
1158584-71-4 | 95.0% | 1g |
£119.00 | 2023-04-24 | |
| TRC | M332625-50mg |
N-(2-Methylbenzyl)ethanamine Hydrochloride |
1158584-71-4 | 50mg |
$ 50.00 | 2022-06-03 |
N-(2-methylbenzyl)ethanamine hydrochloride 関連文献
-
Bipin Kumar Gupta,Garima Kedawat,Kanika,Sajna Antony Vithayathil,Rimli Lahon,V. N. Singh,Abhay D. Deshmukh,Tharangattu N. Narayanan,Nidhi Singh,Sarika Gupta RSC Adv., 2017,7, 41486-41494
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Chuanwei Li,Zhanwei Liu,Huimin Xie,Dan Wu Nanoscale, 2014,6, 13409-13415
1158584-71-4 (N-(2-methylbenzyl)ethanamine hydrochloride) 関連製品
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 4770-00-7(3-cyano-4-nitroindole)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1158584-71-4)N-(2-methylbenzyl)ethanamine hydrochloride

清らかである:99%
はかる:5g
価格 ($):251.0